1-(3-Methoxyphenyl)pyrrolidin-2-one
Overview
Description
1-(3-Methoxyphenyl)pyrrolidin-2-one is a chemical compound that belongs to the class of pyrrolidinones. Pyrrolidinones are five-membered lactams that are widely encountered in both natural products and synthetic compounds. This compound is characterized by the presence of a methoxy group attached to the phenyl ring, which is further connected to a pyrrolidin-2-one moiety. The unique structure of this compound makes it a versatile compound with various applications in scientific research and industry.
Mechanism of Action
Target of Action
Compounds with a similar pyrrolidine ring structure have shown nanomolar activity against ck1γ and ck1ε . These kinases play crucial roles in various cellular processes, including cell division, circadian rhythm, and Wnt signaling .
Mode of Action
The stereochemistry of the pyrrolidine ring and the spatial orientation of substituents can lead to different biological profiles due to the different binding modes to enantioselective proteins
Biochemical Pathways
Given its potential activity against ck1γ and ck1ε, it may influence pathways regulated by these kinases .
Result of Action
Compounds with similar structures have shown potential antitumor activity , suggesting that 1-(3-Methoxyphenyl)pyrrolidin-2-one may have similar effects.
Biochemical Analysis
Biochemical Properties
1-(3-Methoxyphenyl)pyrrolidin-2-one is a derivative of pyrrolidin-2-one, a five-membered lactam present in both natural and synthetic compounds . Pyrrolidin-2-one derivatives have been shown to exhibit diverse biological activities, including antimicrobial, anti-inflammatory, anticancer, antidepressant, and anticonvulsant effects
Cellular Effects
Related pyrrolidin-2-one derivatives have been reported to exhibit various significant biological activities These activities could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that the formation of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation
Dosage Effects in Animal Models
The effects of different dosages of this compound in animal models have not been extensively studied. Related pyrrolidin-2-one derivatives have been reported to reduce body weight in animal models of obesity
Preparation Methods
The synthesis of 1-(3-Methoxyphenyl)pyrrolidin-2-one can be achieved through several synthetic routes. One common method involves the amination and cyclization of functionalized acyclic substrates. This process typically includes the formation of an intermediate, such as pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and oxidation . Another approach involves the oxidation of pyrrolidine derivatives, which can be achieved using specific oxidants and additives to selectively obtain the desired product .
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and controlled reaction environments is crucial to achieve the desired product on an industrial scale.
Chemical Reactions Analysis
1-(3-Methoxyphenyl)pyrrolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(3-Methoxyphenyl)pyrrolidin-2-one has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a versatile synthon for the synthesis of various bioactive compounds. Its unique structure allows for the development of novel compounds with potential therapeutic applications.
In biology and medicine, this compound is used in the study of biological pathways and mechanisms. It has been investigated for its potential antimicrobial, anti-inflammatory, and anticancer properties . Additionally, the compound is used in the development of new drugs and therapeutic agents.
In industry, this compound is utilized in the synthesis of fine chemicals, dyes, and pigments. Its reactivity and functional properties make it a valuable intermediate in various industrial processes.
Comparison with Similar Compounds
1-(3-Methoxyphenyl)pyrrolidin-2-one can be compared with other similar compounds, such as pyrrolidin-2-one derivatives and other methoxy-substituted phenyl compounds. Some similar compounds include:
Pyrrolidin-2-one: A parent compound with a similar lactam structure but lacking the methoxyphenyl group.
3-Methoxyphenyl derivatives: Compounds with a methoxy group attached to the phenyl ring, but with different functional groups or moieties.
The uniqueness of this compound lies in its specific combination of the methoxyphenyl group and the pyrrolidin-2-one moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-(3-methoxyphenyl)pyrrolidin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-14-10-5-2-4-9(8-10)12-7-3-6-11(12)13/h2,4-5,8H,3,6-7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKODNVGCZKBUNT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCCC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001293022 | |
Record name | 1-(3-Methoxyphenyl)-2-pyrrolidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001293022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30425-46-8 | |
Record name | 1-(3-Methoxyphenyl)-2-pyrrolidinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=30425-46-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3-Methoxyphenyl)-2-pyrrolidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001293022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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